molecular formula C9H8FNO B134445 8-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-79-5

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B134445
CAS No.: 143268-79-5
M. Wt: 165.16 g/mol
InChI Key: FQXDSPOJPOHHNY-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

  • Hargitai et al. (2018) described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations, including the production of potential central nervous system drug candidates (Hargitai et al., 2018).

Antifungal and Antibacterial Activities

  • Guo Chun (2012) synthesized 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives and evaluated their antifungal activities, finding that several compounds displayed notable antifungal properties (Guo Chun, 2012).
  • Al-Hiari et al. (2007) investigated the antibacterial properties of new 8-nitrofluoroquinolone derivatives, showing good activity against S. aureus and potential as antibacterial agents (Al-Hiari et al., 2007).

Antiproliferative and Antiplatelet Activities

  • Chen et al. (2010) synthesized oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives and evaluated their antiplatelet and antiproliferative activities, identifying specific compounds with significant activity in these areas (Chen et al., 2010).

Corrosion Detection

  • Roshan et al. (2018) demonstrated the use of 8-hydroxyquinoline as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, offering a method for early-stage detection of corrosion in metal surfaces (Roshan et al., 2018).

Cation Sensing

  • Palacios et al. (2007) designed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores for fluorescence-based sensor arrays, effectively distinguishing between cationic analytes (Palacios et al., 2007).

Photoluminescence Studies

  • Huo et al. (2015) investigated the photoluminescence properties of new Zn(II) complexes with 8-hydroxyquinoline ligands, demonstrating the influence of substituent volume and electronic effects on emission color and other properties (Huo et al., 2015).

Safety and Hazards

The safety information for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDSPOJPOHHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569015
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143268-79-5
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame-dried 50-mL flask equipped with a magnetic stirring bar was charged with 3-chloro-N-(2-fluoro-phenyl)-propionamide (5.33 g, 26.5 mmol) and aluminium chloride (5.30 g, 39.7 mmol). In a pre-heated oil bath, the flask was heated at 160° C. for 1.5 hr. After cooling to room temperature, the mixture was treated with ice-water slowly and extracted with EtOAc. The organic layer was washed with water and brine in sequence, dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The resulting residue was then purified by flash chromatography (silica gel, 30% ethyl acetate in hexane) to afford title compound (3.1 g, 70% yield) as a solid. MS: 166.0 (M+H)+.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-N-(2-fluorophenyl)propanamide (1-1, 17.2 g, 85.30 mmol) and aluminium trichloride (56.9 g, 427.0 mmol) was heated at 140° C. for 4 h under inert atmosphere. After cooling the reaction mixture down to 0° C., ice cold water (350 mL) was added slowly. The resulting precipitate was collected by filtration and washed with water and hexane. The crude compound was purified by flash chromatography on silica gel to obtain the title compound as a white solid. This intermediate was used directly in the next step without characterization.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred aluminum chloride (26.53 g, 0.199 mol) was added 3-chloro-N-(2-fluorophenyl) propanamide (109-1; 10.0 g, 0.0497 mol). Reaction mass was heated 120° C. and stirred for 5 h. Then reaction mixture was cooled to room temperature and diluted with ice cold water (200 mL) and washed with 17% aqueous hydrochloric acid solution (50 mL) slowly under cooling condition and extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the crude compound which was purified by silica gel column chromatography to obtain the title compound. MS (M+1): 166.1.
Quantity
26.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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